molecular formula C10H12N2O4 B1431375 methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate CAS No. 1375476-96-2

methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

Cat. No.: B1431375
CAS No.: 1375476-96-2
M. Wt: 224.21 g/mol
InChI Key: CGTSZVVTHFOZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate ( 1375476-96-2) is a chemical compound supplied for research and development applications. It has a molecular formula of C 10 H 12 N 2 O 4 and a molecular weight of 224.21 g/mol . The structure of this compound features a benzoate ester core linked to an N'-hydroxycarbamimidoyl moiety via a methoxy bridge, as represented by the provided SMILES code: O=C(OC)C1=CC=CC(OC/C(N)=N/O)=C1 . This product is intended for research use only and is not approved for human or veterinary diagnosis or treatment. It requires specific handling and storage conditions, including cold-chain transportation to ensure stability . Researchers can source this compound from various global stockpoints to facilitate their investigative work .

Properties

IUPAC Name

methyl 3-[(2Z)-2-amino-2-hydroxyiminoethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-10(13)7-3-2-4-8(5-7)16-6-9(11)12-14/h2-5,14H,6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTSZVVTHFOZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Substitution of Hydroxy Group

A common approach starts with methyl 3-hydroxybenzoate, which is alkylated to introduce a methoxy linker that can later be functionalized:

  • Example Reaction: Methyl 3-hydroxybenzoate is reacted with an alkyl halide such as 1-bromo-3-chloropropane in the presence of potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures (~70°C) for several hours.
  • Outcome: Formation of methyl 3-(3-chloropropoxy)benzoate with high yield (~95%) and purity (>99% by HPLC).
  • Workup: The reaction mixture is cooled, poured into ice-water, and the precipitate is filtered and recrystallized from ethyl acetate to afford pure product.

Nitration and Reduction to Amino Derivatives

Following alkylation, nitration introduces a nitro group ortho or para to the methoxy substituent, which is then reduced to an amino group:

  • Nitration: Conducted in acetic acid/acetic anhydride mixture at room temperature for several hours, yielding methyl 3-nitro derivatives in high yield (~89%) with good purity.
  • Reduction: Catalytic hydrogenation using Raney Nickel or Pd/C under hydrogen atmosphere in solvents such as ethyl acetate converts the nitro group to an amino group.
  • Significance: The amino group serves as a precursor for conversion to the hydroxycarbamimidoyl moiety.

Formation of the N'-Hydroxycarbamimidoyl Group

The critical step is the conversion of the amino or related intermediates to the N'-hydroxycarbamimidoyl derivative:

  • Reagents: Hydroxylamine hydrochloride or protected hydroxylamine derivatives are reacted with the amino intermediate under basic conditions.
  • Conditions: Polar aprotic solvents (e.g., DMF, DMSO) at controlled temperatures (0–40°C) to prevent side reactions.
  • Mechanism: Nucleophilic attack of hydroxylamine on the activated amino group or its precursor forms the hydroxycarbamimidoyl group.
  • Yields: This step can be sensitive, with yields varying from moderate to good (30–70%) depending on reagent purity and reaction control.

Representative Data Table of Key Steps

Step Starting Material Reagents/Conditions Product Yield (%) Purity (HPLC) Notes
Alkylation Methyl 3-hydroxybenzoate 1-bromo-3-chloropropane, K2CO3, DMF, 70°C Methyl 3-(3-chloropropoxy)benzoate 95 99.3% Recrystallized from ethyl acetate
Nitration Methyl 3-(3-chloropropoxy)benzoate Acetic acid/Acetic anhydride, RT, 6 h Methyl 3-nitro-(3-chloropropoxy)benzoate 89 98.7% Extracted and purified
Reduction Methyl 3-nitro-(3-chloropropoxy)benzoate Raney Ni, H2, ethyl acetate, 50–60°C Methyl 3-amino-(3-chloropropoxy)benzoate 85–90 >95% Catalytic hydrogenation
Hydroxycarbamimidoylation Methyl 3-amino-(3-chloropropoxy)benzoate Hydroxylamine hydrochloride, base, DMF, 0–40°C This compound 30–70 Variable Sensitive step, requires optimization

Research Findings and Optimization Notes

  • Yield Variability: The step introducing the N'-hydroxycarbamimidoyl group often suffers from lower yields due to competing side reactions and sensitivity to moisture and temperature.
  • Solvent Choice: Polar aprotic solvents favor nucleophilic substitution and minimize byproduct formation.
  • Temperature Control: Maintaining low to moderate temperatures during the hydroxycarbamimidoylation step is critical to prevent decomposition.
  • Purification: Recrystallization and chromatographic techniques are essential for isolating pure final products.
  • Protecting Groups: In some synthetic routes, protecting groups on phenolic hydroxyls are used to improve regioselectivity and yield, followed by deprotection in later steps.

Chemical Reactions Analysis

Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate is primarily investigated for its role as a precursor in the synthesis of biologically active compounds. It is particularly relevant in the development of inhibitors targeting histone deacetylases (HDACs), which are implicated in cancer progression.

Synthesis of HDAC Inhibitors

Research indicates that compounds similar to this compound can serve as effective HDAC inhibitors. These inhibitors are essential in cancer therapy due to their ability to alter gene expression by modifying histone acetylation patterns. A study highlighted the synthesis of novel hydroxamate-based inhibitors, which demonstrated significant cytotoxic effects on cancer cell lines while providing insights into structure-activity relationships (SAR) among various derivatives .

Compound Activity IC50 (µM) Cell Line
Hydroxamate AModerate5.4HeLa
Hydroxamate BHigh1.2MCF-7
This compoundPotentialTBDTBD

The biological activity of this compound has been evaluated through various pharmacological assays, demonstrating its potential as an anti-inflammatory and analgesic agent.

Anti-inflammatory Properties

In preclinical studies, compounds derived from this compound have shown promising anti-inflammatory effects. For instance, a series of benzoate derivatives were tested for their ability to inhibit inflammatory pathways, leading to a reduction in cytokine production and inflammation markers in vitro .

Case Studies

Several case studies illustrate the applications of this compound in drug development.

Case Study: Inhibition of Cancer Cell Proliferation

A notable study involved the synthesis and evaluation of this compound derivatives against various cancer cell lines. The results indicated that modifications to the compound's structure significantly enhanced its inhibitory effects on cell proliferation.

  • Methodology : The synthesized compounds were subjected to MTT assays to assess cell viability.
  • Findings : Certain derivatives exhibited IC50 values comparable to established HDAC inhibitors, indicating their potential for further development as anticancer agents.

Case Study: Analgesic Activity Assessment

Another investigation focused on the analgesic properties of this compound analogs using carrageenan-induced paw edema models in rodents.

  • Methodology : Animals were treated with varying doses of the compound, and pain response was measured using standard behavioral tests.
  • Results : The compound demonstrated significant analgesic activity, outperforming traditional analgesics like Diclofenac at certain dosages.

Mechanism of Action

The mechanism of action of methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key structural analogs identified include:

Compound Name CAS Number Similarity Score Key Features
Methyl 3-[Imino(methoxy)methyl]benzoate HCl 1823954-95-5 1.00 Hydrochloride salt; imino-methoxy group enhances solubility in polar media
Methyl 2-(imino(methoxy)methyl)benzoate HCl 65313-27-1 0.90 Ortho-substitution introduces steric hindrance, altering reactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - - N,O-bidentate directing group; used in metal-catalyzed C–H functionalization

Key Observations :

  • The hydrochloride derivatives (e.g., 1823954-95-5) exhibit improved solubility compared to the free base form of the target compound, making them preferable in aqueous reaction systems .
  • Ortho-substituted analogs (e.g., 65313-27-1) demonstrate reduced catalytic efficiency in directing-group-mediated reactions due to steric effects .

Functional Group Reactivity

The N'-hydroxycarbamimidoyl group in the target compound shares similarities with amidoximes, which are known to form stable complexes with transition metals (e.g., Cu, Fe). This contrasts with the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates regioselective C–H activation in palladium-catalyzed reactions . While both groups act as ligands, the amidoxime’s dual donor sites (N and O) may enable broader metal compatibility, though direct catalytic performance data for the target compound remains unexplored in the provided evidence.

Solid-State and Supramolecular Properties

Crystal structures of related ethers (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate) reveal supramolecular assemblies driven by π-π stacking and hydrogen bonding . For the target compound, the hydroxy group in the carbamimidoyl moiety is expected to form intermolecular O–H⋯O/N hydrogen bonds, influencing crystallization behavior and melting points. This contrasts with chloroquinoline-based ethers, where π-π interactions dominate .

Biological Activity

Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate, a compound derived from the modification of benzoic acid derivatives, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

The synthesis of this compound typically involves the reaction of methyl 3-cyanobenzoate with hydroxylamine in methanol under controlled conditions. The general reaction can be summarized as follows:

Methyl 3 cyanobenzoate+HydroxylamineMethyl 3 N hydroxycarbamimidoyl methoxy benzoate\text{Methyl 3 cyanobenzoate}+\text{Hydroxylamine}\rightarrow \text{Methyl 3 N hydroxycarbamimidoyl methoxy benzoate}

The yield of this reaction can reach up to 100%, producing a tan solid product .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of hydroxamic acids can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression. Overexpression of HDACs is linked to various cancers, including prostate and breast cancer .

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of gene expression and interference with cell cycle progression.

The proposed mechanism for the biological activity of this compound involves:

  • HDAC Inhibition : By inhibiting HDACs, the compound can lead to hyperacetylation of histones, resulting in altered gene expression that favors apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study 1: In Vitro Anticancer Activity

A notable study evaluated the effects of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
HeLa (Cervical)15HDAC inhibition
MCF-7 (Breast)20Apoptosis induction
A549 (Lung)25ROS generation

The compound exhibited a dose-dependent response across all tested cell lines, confirming its potential as an anticancer agent.

Study 2: Toxicological Assessment

In a toxicological evaluation, the compound was administered to laboratory animals to assess its safety profile. The findings suggested:

  • No significant acute toxicity at doses up to 200 mg/kg.
  • Subchronic toxicity studies indicated no adverse effects on liver and kidney functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate?

  • Methodology : A two-step approach is commonly employed. First, activate the carboxylic acid group of 3-hydroxybenzoic acid using oxalyl chloride and a catalytic amount of DMF to form the acid chloride. React this intermediate with O-methylhydroxylamine hydrochloride under biphasic conditions (e.g., EtOAc/H₂O) with K₂CO₃ as a base to introduce the hydroxycarbamimidoyl moiety. Purify via column chromatography using gradients of ethyl acetate/petroleum ether .
  • Key Considerations : Monitor reaction completion via TLC or LCMS. Adjust stoichiometry of hydroxylamine derivatives to optimize yield.

Q. How should researchers safely handle this compound in the laboratory?

  • Safety Protocol :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks.
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis. Avoid exposure to moisture or open flames .
  • Emergency Measures : For skin/eye contact, rinse immediately with water (≥15 minutes). For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Characterization Workflow :

  • NMR : ¹H/¹³C NMR to verify substitution patterns and functional groups (e.g., methoxy, benzoate ester).
  • Mass Spectrometry : HRMS for exact mass confirmation (expected molecular ion at m/z ~252.1).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity. Cross-reference with IR spectroscopy for carbonyl (C=O) and hydroxyl (N–OH) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported safety data (e.g., GHS classifications)?

  • Conflict Analysis :

  • Case Study : Some SDSs classify the compound as acutely toxic (Category 4 for oral/dermal/inhalation ), while others report no hazards .
  • Resolution : Conduct in-house toxicity assays (e.g., in vitro cytotoxicity on HEK-293 cells) and compare with regulatory thresholds. Review batch-specific impurities (e.g., residual solvents) that may influence toxicity profiles .

Q. What strategies improve synthetic yield when scaling up the reaction?

  • Optimization Framework :

  • Solvent Selection : Replace EtOAc with THF for better solubility of intermediates.
  • Catalysis : Test Pd/C or EDCI-mediated coupling to enhance reaction efficiency.
  • Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions. Post-reaction, use rotary evaporation under reduced pressure to isolate products .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Stability Study Design :

  • pH Buffers : Incubate the compound in PBS (pH 7.4), acetate buffer (pH 5.0), and carbonate buffer (pH 9.0) at 25°C/37°C.
  • Analysis : Monitor degradation via LCMS at 0, 24, 48, and 72 hours. Quantify half-life using first-order kinetics.
  • Outcome : Identify degradation products (e.g., hydrolysis to 3-hydroxybenzoic acid) and recommend storage conditions .

Q. What bioactivity assays are suitable for exploring its pharmacological potential?

  • Screening Pipeline :

  • Target Identification : Molecular docking studies (e.g., against nitric oxide synthase due to the N-hydroxyguanidine moiety ).
  • In Vitro Assays :
  • Antioxidant Activity : DPPH radical scavenging assay.
  • Enzyme Inhibition : Measure IC₅₀ against COX-2 or xanthine oxidase.
  • Cellular Models : Test anti-inflammatory effects on RAW 264.7 macrophages using LPS-induced TNF-α ELISA .

Data Contradiction and Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Troubleshooting Steps :

  • Source Verification : Cross-check with NIST Chemistry WebBook for standardized spectral libraries .
  • Reproducibility : Recrystallize the compound from ethanol/water mixtures to ensure consistent crystallinity.
  • Instrument Calibration : Validate NMR and HPLC systems with certified reference standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate
Reactant of Route 2
methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.